1-Cyanonaphthalene-3-methanol
Description
Significance of Cyano-Substituted Naphthalenes in Contemporary Chemistry
Cyano-substituted naphthalenes are a class of organic molecules that have garnered significant attention due to the powerful electron-withdrawing nature and linear geometry of the cyano (–CN) group. This functional group dramatically influences the electronic and optical properties of the naphthalene (B1677914) core, leading to a wide range of applications. thieme-connect.com These compounds are integral to the development of advanced materials, serving as active layers in organic light-emitting diodes (OLEDs), components of solar cells, and materials with significant nonlinear optical (NLO) properties. thieme-connect.com
In the realm of photochemistry, cyanonaphthalenes are frequently employed as photosensitizers and electron acceptors. For instance, 1-cyanonaphthalene can initiate photochemical reactions through photoinduced electron transfer (PET), a fundamental process in organic synthesis. researchgate.netgoogle.com This property has been harnessed in various transformations, including cycloadditions and the activation of highly strained molecules. ijpsjournal.commdpi.com
Furthermore, the unique spectroscopic signatures of cyano-substituted polycyclic aromatic hydrocarbons (PAHs) have made them subjects of interest in astrophysics and astrochemistry. jmchemsci.comijbpas.com Their detection in interstellar space provides valuable insights into the chemical evolution of the cosmos. jmchemsci.com The functionalization of the naphthalene ring with a cyano group can create or enhance dipole moments, making these molecules easier to detect via rotational spectroscopy and influencing their photostability in high-radiation environments. researchgate.netjmchemsci.comresearchgate.net
Rationale for Focused Academic Inquiry into 1-Cyanonaphthalene-3-methanol
While extensive research exists for isomers like 1-cyanonaphthalene, the specific compound This compound presents a unique and compelling subject for focused investigation. The rationale for its study is built upon the strategic placement of its functional groups, which suggests a confluence of properties valuable for several scientific domains.
The 1,3-disubstitution pattern on a naphthalene ring is a key structural motif in various biologically active compounds and functional materials. thieme-connect.comgoogle.com The synthesis of molecules with this specific arrangement, such as 3-cyano-1-naphthoic acid, has been pursued as it serves as a crucial intermediate for pharmaceutical agents, including tachykinin receptor antagonists. google.comnih.gov The target molecule, this compound, can be viewed as a direct precursor or analogue to such carboxylic acids, potentially offering alternative synthetic pathways.
The combination of the electron-withdrawing cyano group at the 1-position and the electron-donating potential of the hydroxymethyl (–CH₂OH) group at the 3-position creates an intramolecular push-pull system. This arrangement is known to give rise to interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which can lead to strong solvatochromism (color change with solvent polarity) and large Stokes shifts, properties highly desirable for fluorescent probes and sensors. scielo.br
Moreover, the primary alcohol functionality of the methanol (B129727) group provides a versatile handle for further synthetic modifications. It can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This opens the door to creating a library of new derivatives, from complex pharmaceutical candidates to specialized polymers and materials, making this compound a valuable and strategic synthetic building block. ijbpas.comresearchgate.net
Historical Trajectories in Naphthalene Photochemistry and Electron Transfer Investigations
The scientific journey into the photochemical behavior of naphthalene and its derivatives spans several decades, evolving from fundamental physical organic chemistry to sophisticated applications in materials science and photocatalysis.
Early investigations in the mid-20th century focused on the fundamental photophysical processes of naphthalene, such as fluorescence and its quenching by other molecules, laying the groundwork for understanding its excited states. By the 1970s, the concept of excited-state charge-transfer complexes, or exciplexes, became a central theme. Research from this era demonstrated that derivatives like 1-cyanonaphthalene could form exciplexes with electron donors, leading to new photochemical reactions. ijpsjournal.com These studies were pivotal in establishing cyanoaromatics as key players in the emerging field of photoinduced electron transfer (PET).
Throughout the 1980s and 1990s, the mechanisms of PET reactions involving naphthalene derivatives were explored in greater detail. Studies on the photocyanation of naphthalene itself, sensitized by an electron acceptor, elucidated the role of radical cations and anions as key intermediates in solution-phase reactions. google.com The ability of 1-cyanonaphthalene to act as a photosensitizer in the addition of methanol to alkenes further showcased its utility in promoting reactions via electron transfer pathways. google.com
In the 21st century, the focus has expanded to include more complex systems and applications. Researchers now investigate PET in supramolecular assemblies and specially designed oligomers where naphthalene derivatives are key components. For example, the study of naphthalene diimide (NDI) anion radicals, which can act as potent photoreductants upon excitation, represents the frontier of this field, with applications in photoredox catalysis. This historical progression from understanding the basic photophysics of naphthalene to harnessing the PET capabilities of its cyano-derivatives in complex chemical systems provides a rich context for investigating a new, strategically functionalized molecule like this compound.
Delineation of Research Scope and Primary Objectives for this compound Studies
A focused research program on this compound would be structured to systematically uncover its fundamental properties and explore its potential applications. The primary objectives would include:
Development of Efficient Synthetic Routes: The initial and most critical objective is to establish a robust and scalable synthesis for this compound. Research would explore various strategies for introducing the 1,3-disubstitution pattern, potentially building upon known methods for producing related compounds like 3-cyano-1-naphthoic acid. google.comnih.gov Success in this area is fundamental to enabling all subsequent investigations.
Comprehensive Photophysical and Photochemical Characterization: A core objective would be to map the molecule's interaction with light. This involves detailed spectroscopic studies to determine its absorption and fluorescence spectra, fluorescence quantum yields, and excited-state lifetimes in a variety of solvents. scielo.br Of particular interest would be the investigation of solvatochromic effects to probe the anticipated intramolecular charge-transfer character. The data gathered would be benchmarked against related compounds, such as 1-cyanonaphthalene, to understand the specific influence of the 3-methanol group.
Illustrative Photophysical Data for a Related Compound
Investigation of Electron Transfer Dynamics: Given the known properties of cyanonaphthalenes, a key research thrust would be to quantify the ability of this compound to act as a photosensitizer or electron acceptor/donor. researchgate.net This would involve fluorescence quenching experiments with a series of electron donors and acceptors to determine quenching rate constants. Ultrafast techniques like transient absorption spectroscopy could be employed to directly observe the formation and decay of any resulting radical ion intermediates or triplet excited states. scielo.br
Exploration as a Platform for New Materials and Probes: The final objective would be to leverage the unique structure of this compound as a building block for functional molecules. The hydroxyl group serves as a key site for chemical derivatization. Research could focus on synthesizing new fluorescent probes for biological imaging or creating novel monomers for incorporation into advanced polymers with tailored optoelectronic properties. thieme-connect.comijbpas.com This phase aims to translate the fundamental properties of the core molecule into tangible applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-11-6-9(8-14)5-10-3-1-2-4-12(10)11/h1-6,14H,8H2 |
InChI Key |
HSEMIZFMHJDHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Cyanonaphthalene 3 Methanol
Retrosynthetic Analysis and Design for 1-Cyanonaphthalene-3-methanol
Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.in For this compound, the analysis can envision several strategic disconnections.
A primary disconnection breaks the carbon-carbon bond of the hydroxymethyl group, identifying a C1-synthon (e.g., formaldehyde (B43269) or a protected equivalent) and a 1-Cyanonaphthalene-3-carbanion equivalent. A more practical approach involves a functional group interconversion (FGI) of the hydroxymethyl group back to a more stable precursor, such as a carboxylic acid or an ester. This leads to 3-cyano-1-naphthoic acid or its ester as a key intermediate. This intermediate is particularly valuable as its synthesis from l-bromo-3-cyano naphthalene (B1677914) has been described. google.com
Further disconnection of the cyano group via FGI points to a 1-bromo or other halo-substituted naphthalene. The synthesis of such precursors often involves the construction of the naphthalene ring itself. An annulation strategy, which builds the naphthalene core from simpler benzene (B151609) precursors, is often preferred for achieving high regioselectivity. sci-hub.se This approach allows for the strategic placement of substituents that will ultimately become the cyano and hydroxymethyl groups.
Therefore, a plausible retrosynthetic pathway is:
This compound <= (Reduction) <= 3-Cyano-1-naphthoic acid methyl ester
3-Cyano-1-naphthoic acid methyl ester <= (Carbonylation) <= 1-Bromo-3-cyanonaphthalene
1-Bromo-3-cyanonaphthalene <= (Aromatization & Functionalization) <= Substituted Tetralone/Tetralin
Substituted Tetralone/Tetralin <= (Annulation) <= Simple Benzene Derivatives
This multi-step approach allows for controlled, regioselective functionalization at each stage of the synthesis.
Precursor Synthesis and Intermediate Functionalization
The successful synthesis of this compound hinges on the efficient preparation of key precursors and the regioselective installation of the required functional groups.
Synthesis of Cyano-Substituted Naphthalene Core Structures
The introduction of a cyano group onto a naphthalene scaffold is a critical step. Several methods have been developed for this transformation, often starting from a halogenated naphthalene. A common method involves the reaction of a bromonaphthalene with cuprous cyanide (CuCN). guidechem.com Another effective approach is the palladium-catalyzed cyanation, which can utilize reagents like zinc dicyanide (Zn(CN)₂) in the presence of a palladium catalyst such as Pd(PPh₃)₄. rsc.org
Annulation reactions provide an alternative route, constructing the naphthalene ring with the cyano group already incorporated. For example, α-cyanoacetophenone can react with 1,2-bis(bromomethyl)benzene (B41939) in the presence of a base to yield a cyano-substituted naphthalene. sci-hub.se This method is advantageous as it can produce highly substituted naphthalenes with good regioselectivity from simple starting materials. sci-hub.se
| Cyanation Method | Reagents | Substrate Example | Key Features | Reference(s) |
| Rosenmund-von Braun Reaction | CuCN | 1-Bromonaphthalene | Classical method, often requires high temperatures. | guidechem.com |
| Palladium-Catalyzed Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | 2,6-Dibromonaphthalene | Milder conditions, good functional group tolerance. | rsc.org |
| Annulation Strategy | α-Cyanoacetophenone, 1,2-bis(bromomethyl)benzene, Cs₂CO₃ | Benzene derivatives | Builds the core structure, offers high regioselectivity. | sci-hub.se |
Regioselective Introduction of the Hydroxymethyl Functionality at Position 3
Achieving regioselective functionalization, particularly at the C3 position of a 1-substituted naphthalene, is a significant synthetic challenge. researchgate.net Direct introduction of a hydroxymethyl group is uncommon. A more robust strategy involves the installation of a different functional group at the C3 position, which can then be converted to the desired hydroxymethyl group.
A highly effective method is the reduction of a carboxylic acid or ester. Following the retrosynthetic pathway, a 1-bromo-3-cyanonaphthalene intermediate can be converted to the corresponding methyl ester, 3-cyano-1-naphthoic acid methyl ester, via a palladium-catalyzed carbonylation reaction. google.com This reaction is typically performed under an atmosphere of carbon monoxide in a solvent like methanol (B129727), with a palladium catalyst and a base. google.com The resulting ester can then be readily reduced to this compound using standard reducing agents like lithium aluminum hydride (LiAlH₄).
Alternative strategies for C3 functionalization often rely on directing group-assisted C-H activation, although achieving specific C3 functionalization can be complex and depends heavily on the directing group and catalyst system employed. nih.govresearchgate.net
Advanced Synthetic Routes and Reaction Development
Modern synthetic chemistry offers powerful catalytic tools and stereoselective methods that can be applied to the synthesis of this compound and its derivatives, enabling more efficient and novel routes.
Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition metal catalysis is central to the modern synthesis of functionalized naphthalenes. rsc.orgthieme-connect.com Palladium-catalyzed reactions are particularly versatile for forming both carbon-carbon and carbon-heteroatom bonds. google.com
Annulation and Cyclization Reactions: Palladium-catalyzed annulation of internal alkynes with o-allylaryl halides is a powerful method for constructing the naphthalene skeleton. thieme-connect.com Similarly, tin(II) triflate (Sn(OTf)₂) can mediate the benzannulation of o-formyl allylbenzenes to produce substituted naphthalenes in good yields. rsc.org These methods allow for the assembly of complex naphthalene cores from readily available starting materials. rsc.org
C-H Functionalization: Direct C-H functionalization has emerged as an atom-economical strategy for modifying the naphthalene core. rsc.org Ruthenium-catalyzed three-component reactions can create multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides. rsc.org While controlling regioselectivity can be challenging, the use of directing groups can guide functionalization to specific positions on the naphthalene ring. nih.govresearchgate.net For instance, a directing group at C1 could potentially steer a catalyst to functionalize the C8 or C2 positions, and careful substrate design might influence reactivity at the more remote C3 position.
| Catalytic System | Reaction Type | Application | Reference(s) |
| Pd(OAc)₂, PPh₃, Et₃N | Carboannulation | Synthesis of substituted naphthalenes from internal alkynes and o-allylaryl halides. | thieme-connect.com |
| Sn(OTf)₂ | Benzannulation | Cyclization of o-formyl allylbenzenes to form naphthalenes. | rsc.org |
| Ru-catalyst, P(III) ligand | Three-component C-H Functionalization | Modular synthesis of multifunctional naphthalenes. | rsc.org |
| Rh(III)Cp* catalyst | C-H Activation/Annulation | Switchable functionalization of aromatic rings. | mdpi.com |
Stereoselective Synthesis of this compound and its Chiral Derivatives
While this compound itself is achiral, the principles of stereoselective synthesis can be applied to generate its chiral derivatives. Axially chiral naphthalenes, which possess stereogenic axes, are valuable in areas like chiral materials and drug discovery. chemistryviews.org
The synthesis of such compounds can be achieved through several advanced methods:
Enantioselective Diels-Alder Reaction: A sequence involving a Nickel(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization can produce triaxially chiral polysubstituted naphthalene derivatives with excellent enantioselectivity. chemistryviews.org This approach offers a modular way to construct complex chiral naphthalene cores. chemistryviews.org
Samarium Diiodide Induced Cyclizations: The cyclization of naphthyl-substituted ketones induced by samarium diiodide (SmI₂) can provide stereoselective access to tri- and tetracyclic compounds containing a naphthalene unit. scispace.com The diastereoselectivity of these reactions is often high and influenced by the substitution pattern on the naphthalene core. scispace.com
Electrophilic Cyclization: The reaction of acetylenic malonates with reagents like iodine can lead to highly regio- and stereoselective formation of functionalized naphthalene derivatives under mild conditions. figshare.com
These stereoselective strategies could be adapted to synthesize chiral analogues of this compound, for instance, by incorporating bulky groups adjacent to the C1-C8' bond to induce atropisomerism, creating a new class of chiral ligands or functional materials.
Implementation of Continuous-Flow Photochemistry in Synthetic Protocols
The integration of continuous-flow photochemistry into synthetic protocols represents a significant advancement in the manufacturing of complex organic molecules, including naphthalene derivatives. This technology offers substantial improvements over traditional batch processing, particularly in terms of efficiency, safety, scalability, and product selectivity. tue.nlmdpi.com The core advantage of flow photochemistry stems from the principles of the Beer-Lambert Law; the use of micro- or mesoscale reactors with narrow tubing ensures uniform light penetration throughout the reaction medium. nih.gov This leads to more efficient photon usage and can significantly reduce reaction times compared to batch methods where light penetration is often limited. tue.nlnih.gov
In the context of synthesizing naphthalene-based compounds, continuous-flow systems provide precise control over reaction parameters such as residence time, temperature, and light intensity. rsc.org This level of control is crucial for minimizing the formation of byproducts and degradation of the desired product, which can be prevalent in photochemical reactions conducted in batch mode due to over-irradiation. tue.nlnih.gov For instance, studies on the photocycloaddition of cyanonaphthalene derivatives have demonstrated that flow microreactors can selectively yield specific cycloadducts, whereas batch reactions might lead to a mixture of products or subsequent undesired reactions. rsc.org
Table 1: Comparison of Batch vs. Continuous-Flow Photochemistry
| Feature | Batch Photochemistry | Continuous-Flow Photochemistry |
| Light Penetration | Non-uniform, decreases with scale | Uniform and efficient |
| Reaction Time | Often prolonged | Significantly reduced |
| Productivity | Limited by scale and side reactions | Higher, with easier scalability |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Selectivity | Prone to over-irradiation and byproducts | High selectivity and cleaner reactions rsc.org |
| Scalability | Difficult and non-linear | Straightforward by extending operation time |
Chromatographic and Crystallographic Techniques for Product Isolation and Purification
Following the synthesis of this compound, rigorous purification and structural confirmation are essential. Chromatographic and crystallographic techniques are the primary methods employed for these purposes.
Chromatographic Techniques:
Column chromatography is a fundamental technique for the isolation of the target compound from the crude reaction mixture. Silica gel is a commonly used stationary phase for the purification of naphthalene derivatives. google.comresearchgate.net The choice of eluent (mobile phase) is critical for achieving effective separation. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is optimized to provide the best resolution between the desired product and any impurities or unreacted starting materials. google.com For instance, in the purification of related bromonaphthonitriles, a mixture of ethyl acetate and hexane was successfully used. google.com The polarity of the eluent is gradually increased to first elute non-polar byproducts, followed by the product of intermediate polarity, and finally the more polar impurities.
The selection of the mobile phase can be guided by analytical techniques such as Thin-Layer Chromatography (TLC), which provides a rapid assessment of the separation. researchgate.net For more complex separations or for achieving higher purity, advanced techniques like High-Performance Liquid Chromatography (HPLC) can be utilized. In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase, such as methanol or acetonitrile (B52724) mixed with water. The choice of co-solvent in chromatography, for example, substituting methanol with acetonitrile, can significantly affect retention times and selectivity, allowing for fine-tuning of the separation process.
Table 2: Chromatographic Solvents for Naphthalene Derivatives
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Solvents | Application |
| Column Chromatography | Silica Gel | Hexane, Ethyl Acetate, Dichloromethane google.comresearchgate.net | Primary purification of crude product |
| Reversed-Phase HPLC | C18 or other non-polar phase | Methanol, Acetonitrile, Water | High-purity analysis and purification |
| Convergence Chromatography (CC) | Various | Supercritical CO₂, Methanol, Acetonitrile | Purification of compounds soluble in organic solvents |
Crystallographic Techniques:
Spectroscopic Characterization and Advanced Analytical Techniques for 1 Cyanonaphthalene 3 Methanol
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. These techniques provide a "fingerprint" that is unique to the compound's structure.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum reveals the presence of specific functional groups. For 1-Cyanonaphthalene-3-methanol, the spectrum is expected to be a composite of the vibrations from the aromatic cyano-substituted ring and the methanol (B129727) side chain.
Key expected absorption bands include:
O-H Stretch: A prominent, broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. chemicalbook.com
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the naphthalene (B1677914) ring.
Aliphatic C-H Stretch: Absorptions from the methylene (B1212753) (-CH₂) group's C-H stretching are expected to appear just below 3000 cm⁻¹.
C≡N Stretch: The cyano group gives rise to a very strong, sharp absorption band in the 2230-2210 cm⁻¹ region. This is a highly characteristic peak for nitriles. rsc.org
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the naphthalene ring system.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol group (-CH₂OH) is expected to produce a strong band in the 1050-1000 cm⁻¹ range. chemicalbook.com
C-H Out-of-Plane Bending: The substitution pattern on the naphthalene ring will determine the position of strong bands in the 900-700 cm⁻¹ region, which arise from the out-of-plane bending of the aromatic C-H bonds.
Table 1: Predicted FTIR Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (H-bonded) | 3400 - 3200 (Broad) | -OH |
| Aromatic C-H Stretch | > 3000 (Sharp) | Naphthalene Ring C-H |
| Aliphatic C-H Stretch | < 3000 (Sharp) | -CH₂- |
| C≡N Stretch | 2230 - 2210 (Strong, Sharp) | -C≡N |
| Aromatic C=C Stretch | 1600 - 1450 | Naphthalene Ring C=C |
| C-O Stretch | 1050 - 1000 (Strong) | Primary Alcohol |
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. rsc.org It relies on changes in the polarizability of a molecule during vibrations. Non-polar bonds and symmetric vibrations often produce strong Raman signals.
For this compound, the key Raman-active modes are predicted to be:
C≡N Stretch: The nitrile stretch is typically a strong and sharp band in the Raman spectrum, found near 2220 cm⁻¹.
Ring Breathing Modes: The symmetric expansion and contraction of the naphthalene ring will produce intense bands in the fingerprint region, particularly around 1380 cm⁻¹ and 1580 cm⁻¹. nih.gov
C-H Stretching: Aromatic and aliphatic C-H stretching modes are also visible, typically in the 3100-2800 cm⁻¹ range. hmdb.ca
Resonance Enhancement: The 1-cyanonaphthalene moiety contains a π-conjugated system, which can lead to resonance Raman effects. hmdb.ca If the excitation laser wavelength is chosen to coincide with an electronic absorption band of the molecule, the intensities of Raman bands associated with the chromophore (the naphthalene ring and cyano group) can be enhanced by orders of magnitude. This selectivity allows for detailed study of the aromatic part of the molecule, even in complex environments.
Studying molecules in the gas phase provides data free from intermolecular interactions, allowing for a more direct comparison with theoretical calculations. Recent studies have successfully characterized the gas-phase mid-infrared spectrum of the 1-cyanonaphthalene cation (1-CNN⁺) , a closely related species. researchgate.net
In these experiments, 1-CNN⁺ ions were cooled to below 10 K in a cryogenic ion trap and their vibrational spectra were recorded. researchgate.net The findings provide critical insight into the vibrational modes of the core structure of this compound. The spectrum of the 1-CNN⁺ ion is dominated by an intense band at 2214.7 cm⁻¹ (4.516 µm), which is attributed to the C≡N stretching vibration. researchgate.net Weaker features corresponding to C-H stretching modes were observed near 3.2 µm (~3125 cm⁻¹). rsc.org Quantum-chemical calculations at the density functional theory (DFT) level have been used to support these assignments. rsc.orgresearchgate.net While this data is for the ionized parent molecule, it confirms the positions of the key C≡N and aromatic C-H stretches for the core naphthalene system under isolated conditions.
Table 2: Experimental Mid-IR Peaks for Gas-Phase 1-Cyanonaphthalene Cation (1-CNN⁺)
| Observed Wavenumber (cm⁻¹) | Observed Wavelength (µm) | Assignment | Reference |
|---|---|---|---|
| 2214.7 | 4.516 | C≡N Stretch | researchgate.net, |
| ~3115 | ~3.2 | Aromatic C-H Stretch | researchgate.net, |
Raman Spectroscopy: Fundamental Modes and Resonance Enhancement
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for determining the detailed connectivity and chemical environment of atoms in an organic molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methylene protons, and the hydroxyl proton.
Aromatic Protons (Ar-H): The six protons on the naphthalene ring are expected to resonate in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. Due to the complex substitution pattern, they will appear as a series of multiplets (doublets, triplets, or doublet of doublets) reflecting their spin-spin coupling with neighboring protons.
Methylene Protons (-CH₂OH): The two protons of the methylene group are attached to an oxygen atom and the aromatic ring. They are expected to appear as a singlet around δ 4.5-5.0 ppm. The exact chemical shift can be influenced by the solvent and concentration.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable (δ 1.5-5.5 ppm) depending on solvent, temperature, and concentration due to hydrogen bonding exchange.
¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
For this compound, a total of 12 distinct carbon signals are expected (10 for the naphthalene ring, 1 for the cyano group, and 1 for the methylene group).
Aromatic Carbons (Ar-C): The ten carbon atoms of the naphthalene ring are expected to resonate in the δ 110-140 ppm range. The carbon atom directly attached to the cyano group (C1) and the one attached to the methanol group (C3) will have distinct chemical shifts influenced by these substituents.
Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears as a relatively weak signal in the δ 115-120 ppm region.
Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected in the δ 60-70 ppm range, shifted downfield by the attached oxygen atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | 110 - 140 |
| Methylene (-CH₂-) | 4.5 - 5.0 | 60 - 70 |
| Hydroxyl (-OH) | 1.5 - 5.5 (Variable) | N/A |
| Nitrile (-CN) | N/A | 115 - 120 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For a compound like this compound, several 2D NMR techniques are instrumental.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the case of this compound, COSY would show correlations between adjacent aromatic protons on the naphthalene ring system, as well as the coupling between the hydroxyl proton and the methylene protons of the methanol group, provided the exchange rate of the hydroxyl proton is slow enough. This helps in tracing the proton network within the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It is highly sensitive and allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. columbia.edu For this compound, this would definitively link each aromatic proton to its corresponding carbon atom and the methylene protons to the methanol carbon. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular skeleton. For instance, the methylene protons of the methanol group would show correlations to the quaternary carbon at position 3 of the naphthalene ring and potentially to the carbon at position 2 and 4. Similarly, aromatic protons would show correlations to neighboring and more distant carbons, including the cyano carbon and the carbon bearing the methanol group, thus confirming the substitution pattern on the naphthalene ring. columbia.eduyoutube.com The intensity of these correlations can sometimes provide information about the coupling constants, which are related to dihedral angles. columbia.edu
Together, these techniques provide a comprehensive map of the molecular structure of this compound, overcoming the limitations of one-dimensional NMR in complex aromatic systems. youtube.comnih.gov
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations (2-3 bonds) | - Identifies neighboring aromatic protons. - Shows coupling between -OH and -CH₂ protons (if observable). |
| HSQC | ¹H-¹³C direct correlations (1 bond) | - Assigns carbon signals for each protonated carbon. - Links methylene protons to the methanol carbon. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | - Confirms the positions of the cyano and methanol groups. - Establishes the overall connectivity of the naphthalene skeleton. |
Variable Temperature NMR Studies for Conformational Dynamics and Intermolecular Interactions
Variable Temperature (VT) NMR spectroscopy is a key technique for investigating dynamic processes such as conformational changes and intermolecular interactions that occur on the NMR timescale. unibas.it By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra, such as the broadening and coalescence of signals, which can be analyzed to determine the energy barriers for these processes. unibas.it
For this compound, VT NMR could be employed to study the rotational dynamics around the C-C bond connecting the methanol group to the naphthalene ring. At low temperatures, rotation might be slow enough to result in distinct signals for different rotamers if they have significantly different chemical environments. As the temperature increases, the rate of interconversion between these conformers would increase, leading to a coalescence of the signals. unibas.it Analysis of these spectral changes would provide the activation energy for this rotation.
Furthermore, VT NMR can provide insights into intermolecular hydrogen bonding. The chemical shift of the hydroxyl proton is often sensitive to temperature and concentration due to its involvement in hydrogen bonding. By monitoring the change in the hydroxyl proton's chemical shift with temperature, information about the strength and nature of hydrogen bonding (e.g., with the solvent or with other molecules of this compound) can be inferred. In some cases, distinct signals for hydrogen-bonded and non-hydrogen-bonded species might be observable at low temperatures. curtin.edu.au
Electronic Spectroscopy for Excited State Characterization
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. shu.ac.uk The absorption of a photon promotes an electron from a lower energy molecular orbital (usually the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (usually the Lowest Unoccupied Molecular Orbital, LUMO). tanta.edu.eg
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic naphthalene ring system. shu.ac.uk The presence of the cyano (-CN) and methanol (-CH₂OH) substituents will influence the energies of these transitions. The electron-withdrawing cyano group and the weakly electron-donating methanol group can cause shifts in the absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to unsubstituted naphthalene. mdpi.com The spectrum will likely show multiple absorption bands corresponding to different electronic transitions within the naphthalene chromophore. shu.ac.uk The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined from the absorbance, concentration, and path length according to the Beer-Lambert law. shu.ac.uk
Fluorescence Spectroscopy: Quantum Yield Determination and Lifetime Measurements
Fluorescence spectroscopy provides information about the emissive properties of a molecule from its excited singlet state. After a molecule absorbs a photon and is promoted to an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence.
For this compound, the fluorescence spectrum would reveal the wavelengths of emitted light. The difference in wavelength between the absorption maximum and the fluorescence maximum is known as the Stokes shift. islandscholar.ca
Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. islandscholar.ca It is a value between 0 and 1. The quantum yield is influenced by the rates of all decay processes from the excited state, including radiative decay (fluorescence) and non-radiative decay pathways. islandscholar.ca
Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state. arkat-usa.orgmdpi.com It is an intrinsic property of the fluorophore but can be affected by its environment. Lifetime measurements are often performed using techniques like Time-Correlated Single Photon Counting (TCSPC). doi.org
The radiative (kf) and non-radiative (knr) decay rates can be calculated from the quantum yield and lifetime. rsc.org These parameters are crucial for understanding the photophysical behavior of this compound and its potential applications in areas like fluorescent probes or materials.
| Photophysical Parameter | Description | Significance for this compound |
| Fluorescence Quantum Yield (Φf) | Efficiency of photon emission after absorption. | Indicates how brightly the compound fluoresces. |
| Fluorescence Lifetime (τf) | Average duration in the excited state. | Provides insight into excited-state dynamics and interactions. |
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. researchgate.net This technique is exquisitely sensitive to molecular chirality. researchgate.net A molecule must be chiral (non-superimposable on its mirror image) to exhibit a CD signal.
While this compound itself is achiral, it can be used in CD spectroscopy in several ways:
Induced Circular Dichroism: If this compound is placed in a chiral environment, such as a chiral solvent or complexed with a chiral host molecule, it can exhibit an induced CD spectrum. nih.gov This induced signal arises from the interaction of the achiral chromophore with the chiral surroundings.
Chiral Derivatization: By reacting this compound with a chiral auxiliary, a chiral derivative can be formed. The CD spectrum of this derivative can then be used to determine its absolute configuration.
Conformational Analysis: For flexible molecules, different conformations can have different CD signals. While not directly applicable to the rigid naphthalene core, if there were significant conformational chirality associated with the methanol substituent that could be "locked" by interaction with a chiral entity, CD could potentially probe this. researchgate.net
The primary application for a molecule like this compound in CD would be as a chromophoric reporter in studies of chiral recognition. researchgate.netresearchgate.net
Time-Resolved Transient Absorption Spectroscopy for Excited State Kinetics
Time-resolved transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study the kinetics and spectra of short-lived excited states, such as triplet states and radical ions. nih.gov In a TA experiment, a short, intense laser pulse (the pump) excites the sample, and a second, weaker pulse (the probe) measures the change in absorption at a specific time delay after the pump pulse. doi.orgnih.gov
For this compound, TA spectroscopy can provide a wealth of information about its excited-state dynamics: mdpi.com
Excited Singlet State Absorption: Immediately after excitation, the absorption of the excited singlet state (S₁ → Sn) can be observed. The decay of this signal corresponds to the lifetime of the S₁ state.
Intersystem Crossing (ISC): The formation of the triplet state (T₁) via intersystem crossing from the singlet state can be monitored by the appearance of the characteristic triplet-triplet (T₁ → Tn) absorption. The rise time of the triplet absorption provides the rate of ISC. nist.gov
Triplet State Decay: The decay of the triplet absorption signal reveals the lifetime of the triplet state, which can decay back to the ground state through phosphorescence or non-radiative processes. nih.gov
Formation of Other Transients: TA spectroscopy can also detect other transient species that may be formed from the excited state, such as radical ions or photoproducts.
By analyzing the transient absorption spectra at different time delays, a complete picture of the photophysical pathways and their corresponding timescales can be constructed. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of a compound through its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) subjects a molecule to a high-energy electron beam, typically at 70 eV, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
For aromatic compounds like this compound, the molecular ion peak is expected to be relatively strong due to the stability of the aromatic ring system. libretexts.org The fragmentation pattern would likely involve the loss of functional groups. Key fragmentation pathways for this compound would include:
Loss of a hydrogen atom: Resulting in an [M-1]⁺ peak.
Loss of the hydroxymethyl group (-CH₂OH): Leading to a significant peak corresponding to the cyanonaphthalene cation. The loss of a neutral methanol molecule (CH₃OH) from the parent ion can also occur, leading to characteristic fragment ions. docbrown.info
Loss of the cyano group (-CN): Producing a fragment corresponding to the naphthalenemethanol cation.
Cleavage of the C-C bond adjacent to the oxygen: A common fragmentation pathway for alcohols. libretexts.org
The fragmentation of the naphthalene ring itself would also contribute to the spectrum, though likely producing less intense peaks compared to the initial losses of the functional groups.
Table 1: Predicted Major EI-MS Fragments for this compound
| Fragment Description | Predicted m/z |
| Molecular Ion [C₁₂H₉NO]⁺ | 183 |
| Loss of H [C₁₂H₈NO]⁺ | 182 |
| Loss of OH [C₁₂H₈N]⁺ | 166 |
| Loss of CH₂OH [C₁₁H₇N]⁺ | 152 |
| Loss of CN [C₁₁H₉O]⁺ | 157 |
| Naphthalene cation [C₁₀H₈]⁺ | 128 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or more decimal places. This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₂H₉NO), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula. mdpi.com This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass |
| C₁₂H₉NO | 183.06841 |
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Cationic Species
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to study the vibrational structure of molecular cations. By ionizing the molecule just above its ionization threshold, MATI provides detailed information about the geometry and vibrational frequencies of the cation.
For 1-cyanonaphthalene, a related compound, MATI studies have determined the adiabatic ionization energy to be 69,466 ± 5 cm⁻¹. researchgate.net The spectra revealed distinct bands corresponding to in-plane ring deformation vibrations of the cation. researchgate.netresearchgate.netresearchgate.net It was observed that the geometry of the cation in its ground state (D₀) is similar to that of the neutral molecule in its first electronically excited state (S₁). researchgate.netresearchgate.net Similar studies on this compound would provide valuable insights into how the addition of a methanol group influences the electronic structure and vibrational modes of the cationic species.
Table 3: MATI Spectroscopic Data for 1-Cyanonaphthalene Cation
| Vibrational Mode | Frequency (cm⁻¹) |
| In-plane ring deformation | 416 |
| In-plane ring deformation | 472 |
| In-plane ring deformation | 516 |
| In-plane ring deformation | 669 |
| In-plane ring deformation | 852 |
| Data from studies on 1-cyanonaphthalene. researchgate.net |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification and the analysis of complex mixtures. ijpras.comnih.gov For this compound, GC-MS would be used to confirm its presence in a reaction mixture, assess its purity, and identify any volatile byproducts. rsc.orgresearchgate.net The use of methanol as a solvent is common in GC-MS sample preparation. nih.govijpras.com
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, including those that are non-volatile or thermally unstable. ksu.edu.sa The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. ksu.edu.sasigmaaldrich.com
For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile (B52724). sigmaaldrich.comrdd.edu.iq The composition of the mobile phase can be optimized to achieve the desired separation. rdd.edu.iqresearchgate.net HPLC is invaluable for monitoring the progress of a reaction, purifying the final product, and determining its purity with high accuracy. mdpi.com The use of a UV detector is common, as aromatic compounds like this compound absorb UV light.
Chemical Reactivity and Mechanistic Investigations of 1 Cyanonaphthalene 3 Methanol
Photochemical Pathways and Mechanistic Exploration of 1-Cyanonaphthalene Derivatives
The photochemistry of 1-cyanonaphthalene (1-CN) and its derivatives is characterized by their electron-accepting nature in the excited state, which initiates a variety of chemical transformations. oup.commcmaster.ca These reactions are highly dependent on the reaction conditions, particularly the solvent, and proceed through distinct mechanistic pathways involving photoinduced electron transfer (PET) or the formation of excited-state complexes known as exciplexes. oup.commcmaster.ca
Photoinduced Electron Transfer (PET) Processes
Upon absorption of light, the 1-cyanonaphthalene moiety is promoted to an electronically excited state, becoming a potent electron acceptor. This property allows it to engage in photoinduced electron transfer with a suitable electron donor, initiating a cascade of chemical events.
The 1-cyanonaphthalene system serves as a classic photosensitizer, primarily through an oxidative quenching mechanism where it accepts an electron from a co-reactant (donor). This process has been utilized to drive a range of reactions. For example, 1-CN sensitizes the addition of nucleophiles like methanol (B129727) to various unsaturated compounds, including alkenes and dienes. researchgate.netoaepublish.com In these reactions, the excited 1-CN accepts an electron from the olefin, which is the initial step that leads to the final addition products. researchgate.net Similarly, it can sensitize the photocycloaddition of vinyl ethers rsc.org and the photoreactions of indene (B144670). oup.com The versatility of the 1-cyanonaphthalene core as a photosensitizer makes it a valuable tool in synthetic photochemistry.
Solvent polarity is a critical factor that dictates the mechanistic pathway of photoreactions involving 1-cyanonaphthalene derivatives. The choice of solvent can determine whether the reaction proceeds through a tightly bound exciplex or fully solvent-separated radical ions.
In nonpolar solvents such as benzene (B151609) or cyclohexane (B81311), the interaction between the excited sensitizer (B1316253) and the donor typically leads to the formation of an exciplex, which then decays to form products, often cycloadducts. oup.commcmaster.ca For instance, the photoreaction of 1-cyanonaphthalene with indene in nonpolar solvents yields a specific cycloadduct. oup.com
In stark contrast, in polar solvents like acetonitrile (B52724) or methanol, the energy of the radical ion pair is stabilized, favoring complete electron transfer to form a solvent-separated radical ion pair: the 1-cyanonaphthalene radical anion and the donor radical cation. oup.comscispace.com This switch in mechanism leads to different products. In the 1-cyanonaphthalene-indene reaction in methanol, the products are not cycloadducts but rather methoxylated compounds, which arise from the attack of the solvent on the indene radical cation. oup.com
The effect of solvent on product distribution in the photoreaction of 1-cyanonaphthalene (1-CN) with indene is summarized below.
| Solvent | Product(s) | Predominant Intermediate |
| Cyclohexane, Benzene | Endo head-to-head cycloadduct | Exciplex |
| Methanol | 2-Methoxyindan, 2,2′-dimethoxy-1,1′-biindanyl | Radical Ions |
| Acetonitrile (with H₂O) | 2-Indanol (B118314), 1-hydroxy-2,2′-biindanyl | Radical Ions |
| Data sourced from Yasuda et al., 1980. oup.com |
In polar solvents, the primary consequence of photoinduced electron transfer is the generation of radical ions. oup.comacs.org The excited 1-cyanonaphthalene is converted to its radical anion (1-CN•⁻), and the electron donor is converted to its radical cation (D•⁺). mcmaster.caresearchgate.net The subsequent fate of the reaction is determined by the reactivity of these intermediates.
The radical cation of the donor is electrophilic and susceptible to attack by nucleophiles present in the reaction medium. In photoreactions carried out in methanol, methanol acts as the nucleophile, attacking the donor radical cation. oup.comresearchgate.net This is followed by a reduction/protonation sequence to yield the final anti-Markovnikov addition product. researchgate.net For example, the 1-cyanonaphthalene-sensitized addition of methanol to bicyclo[2.2.1]hepta-2,5-diene is initiated by the nucleophilic capture of the diene's radical cation by methanol. researchgate.net
Influence of Solvent Polarity on Electron Transfer Thermodynamics and Kinetics
Exciplex and Charge-Transfer Complex Formation and Decay
In environments where the formation of free radical ions is thermodynamically less favorable, typically in nonpolar solvents, the excited-state 1-cyanonaphthalene derivative and the electron donor form an excited-state complex known as an exciplex. oup.commcmaster.ca This exciplex is a distinct chemical species with its own characteristic decay pathways.
Exciplex formation is often detected by spectroscopic methods. A key piece of evidence is the quenching of the sensitizer's fluorescence in the presence of the donor. mcmaster.ca In some cases, a new, broad, and structureless emission band at a longer wavelength than the sensitizer fluorescence can be observed, which is the characteristic emission from the exciplex itself.
The decay of the exciplex can occur through several channels: radiative decay (fluorescence), non-radiative decay to the ground state, or conversion to products. oup.com In the photoreaction between 1-cyanonaphthalene and indene in nonpolar solvents, the exciplex intermediate collapses to form a [2+2] cycloadduct. oup.com
Studies on 1-cyano-4-(hydroxymethyl)naphthalene, an isomer of the title compound, have shown that intermolecular hydrogen bonding can play a significant role in the excited state. rsc.org In its photoreaction with vinyl ethers, fluorescence quenching experiments, along with NMR studies, provided evidence for hydrogen bonding interactions between the reactants in both the ground and excited states. These interactions were found to control the stereoselectivity of the resulting photocycloaddition, a level of control that is attributed to the pre-organization of reactants within the exciplex. rsc.org This highlights how a hydroxymethyl group can directly influence the behavior of the excited-state complex.
The effect of temperature on the stereoselectivity of the photocycloaddition between 1-cyano-4-(hydroxymethyl)naphthalene (1a) and 2-hydroxyethyl vinyl ether (2a) further illustrates the role of organized intermediates.
| Temperature (°C) | Solvent | endo:exo Ratio | Total Yield (%) |
| Room Temp. | CH₂Cl₂ | 56:44 | 45 |
| 0 | CH₂Cl₂ | 67:33 | 35 |
| -20 | CH₂Cl₂ | 75:25 | 28 |
| -40 | CH₂Cl₂ | 81:19 | 19 |
| Data sourced from Maeda et al., 2016. rsc.org |
Mechanistic Interplay of Exciplexes in Photoreaction Pathways
The photoreactions of the 1-cyanonaphthalene moiety are often mediated by the formation of an exciplex—an electronically excited complex formed between the excited state of the cyanonaphthalene (the electron acceptor) and a ground-state electron donor. researchgate.netosaka-u.ac.jp These exciplexes are key decision-making intermediates, and their fate determines the final product distribution. The reaction pathway can proceed through several routes: the product and the exciplex can be formed competitively, they can both arise from a common non-relaxed charge-transfer state, or the product can form directly from the relaxed, fluorescent exciplex state. researchgate.net
The solvent environment plays a critical role in dictating the behavior of the exciplex. In non-polar solvents, exciplexes involving 1-cyanonaphthalene and reactants like indene are implicated in stereospecific photocycloadditions. oup.com However, in polar solvents, the exciplex can undergo further charge separation to form a solvent-separated radical ion pair. This shift in mechanism is a common theme in the photochemistry of cyanoarenes. cdnsciencepub.com For instance, the photoreaction of 1-cyanonaphthalene with indene in non-polar solvents like cyclohexane yields a cycloadduct, whereas in polar solvents like methanol, the reaction is initiated by electron transfer, leading to products derived from the indene radical cation. oup.com
Kinetic analyses of related dicyanonaphthalene systems have demonstrated that exciplexes can also undergo their own transformations, such as adiabatic isomerization from the exciplex of the reactant to the exciplex of the product. This highlights the dynamic nature of these intermediates. Furthermore, studies on 9-cyanophenanthrene (B165745) systems linked to arylcyclopropanes suggest that photoreactions can proceed through either singlet intramolecular exciplexes or full single electron transfer (SET), depending on substituent and solvent effects. acs.org The competition between cycloaddition and electron transfer pathways is thus a central feature of the mechanistic interplay governed by exciplexes. cdnsciencepub.com
Photocycloaddition Reactions
The excited 1-cyanonaphthalene chromophore readily participates in photocycloaddition reactions with various alkenes and dienes. These reactions are typically initiated by the formation of a singlet exciplex between the excited naphthalene (B1677914) derivative and the ground-state reactant. rsc.orgrsc.org For example, the photoreaction of 1-cyanonaphthalene with indene in non-polar solvents leads to a cycloadduct. oup.comcapes.gov.br Similarly, singlet excited 1-cyanonaphthalene reacts with acetylacetone (B45752) to yield products assumed to be formed via a [2+2] photocycloaddition, followed by a ring-opening reaction. rsc.orgrsc.org The efficiency of these cycloadditions can be sensitive to the reaction conditions; for instance, the intramolecular [2π+2π] photocycloaddition of a 1-cyanonaphthalene derivative was shown to have enhanced efficiency and regioselectivity when conducted in a microreactor. tue.nl
Regioselectivity and Stereospecificity Dictated by Hydrogen Bonding Interactions
The stereochemical outcome of photocycloaddition reactions involving 1-cyanonaphthalene is highly dependent on the reaction mechanism and solvent. In non-polar solvents, where the reaction proceeds through an exciplex intermediate, high stereospecificity is often observed. oup.com The photoreaction of 1-cyanonaphthalene with indene in solvents like cyclohexane, benzene, or diethyl ether stereospecifically produces the endo head-to-head cycloadduct as the only 1:1 adduct. oup.com This specificity is attributed to a specific geometric arrangement within the exciplex.
For 1-cyanonaphthalene-3-methanol specifically, the presence of the hydroxyl group offers the potential for hydrogen bonding. While direct evidence from the searched literature is sparse, it is a well-established principle in photochemistry that hydrogen bonding can exert significant control over reaction pathways by pre-organizing the reactants. In the context of photocycloaddition, intramolecular or intermolecular hydrogen bonding involving the methanol substituent could influence the geometry of the exciplex, thereby dictating the regioselectivity and stereospecificity of the adduct formation, particularly in non-polar media where such interactions would be strongest.
Formation of [4+4] Photocycloadducts and Rearrangements to Caged Compounds
In addition to [2+2] cycloadditions, the 1-cyanonaphthalene system can also undergo higher-order cycloadditions. A notable example is the photoaddition of 1-cyanonaphthalene with furan (B31954), which results in the formation of a [4+4] cycloadduct. scribd.com This type of reaction involves the four pi-electrons of the furan ring and four pi-electrons from one of the rings of the naphthalene system. Such [4+4] photocycloadducts are often complex, three-dimensional structures. Subsequent photochemical or thermal rearrangements of these initial adducts can lead to the formation of even more intricate "caged" compounds, which are polycyclic structures with high strain and unique chemical properties. diva-portal.org
Photoaddition Reactions with Protic and Non-Protic Nucleophiles
In polar solvents, the dominant photoreaction pathway for 1-cyanonaphthalene derivatives often shifts from cycloaddition to photoaddition, initiated by single electron transfer (SET) from a donor molecule to the excited cyanonaphthalene. oup.com This generates a radical ion pair. The resulting radical cation of the donor is then susceptible to attack by nucleophiles present in the reaction medium. This process, often termed the photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) reaction, allows for the anti-Markovnikov addition of nucleophiles to alkenes. researchgate.net The this compound system can act as the photosensitizer in these reactions, and the methanol moiety itself could potentially act as an intramolecular nucleophile under certain conditions.
Nucleophilic Capture of Photo-Generated Radical Cations
A key step in many photoreactions of 1-cyanonaphthalene in polar media is the capture of a photo-generated radical cation by a nucleophile. collectionscanada.gc.caoaepublish.com After the initial electron transfer to the excited 1-cyanonaphthalene, the resulting substrate radical cation is a highly reactive electrophilic species. It can be trapped by a wide range of protic and non-protic nucleophiles.
For instance, irradiation of 1-cyanonaphthalene with various olefins in methanol leads to the formation of methanol addition products. diva-portal.orgresearchgate.netchemrxiv.org This occurs via the stereospecific attack of methanol on the radical cation intermediate. researchgate.net This methodology has been applied to various substrates, including bicyclo[1.1.0]butanes and norbornadiene. diva-portal.orgresearchgate.net The nucleophile is not limited to alcohols; water and cyanide ions have also been shown to add to radical cations generated by cyanoaromatic photosensitization. oup.comcollectionscanada.gc.caacs.org
| Substrate | Photosensitizer | Nucleophile | Solvent | Key Observation | Reference |
|---|---|---|---|---|---|
| Indene | 1-Cyanonaphthalene | Methanol | Methanol | Formation of 2-methoxyindan via nucleophilic attack on the indene radical cation. | oup.com |
| Norbornadiene | 1-Cyanonaphthalene | Methanol | Acetonitrile/Methanol | Methanol adducts formed via capture of the norbornadiene radical cation. | researchgate.net |
| 1,2,2-Trimethylbicyclo[1.1.0]butane | 1-Cyanonaphthalene | Methanol | Methanol | Formation of a methanol addition product. | diva-portal.orgacs.org |
| 1-Methylindole | 1-Cyanonaphthalene | Cyanide (CN⁻) | Acetonitrile/Water | Formation of 2- and 3-cyanoindole (B1215734) via attack on the indole (B1671886) radical cation. | collectionscanada.gc.ca |
| 1-Methylindole | 1-Cyanonaphthalene | Hydride (from NaBH₄) | Acetonitrile/Water | Formation of 2,3-dihydroindole. | collectionscanada.gc.ca |
| 1-Methylcyclohexene | 1-Cyanonaphthalene | Water | Acetonitrile/Water | Anti-Markovnikov addition of water to the olefin. | chemrxiv.org |
Competitive Addition of Different Nucleophiles in Mixed Solvent Systems
When a photoreaction is carried out in a mixed solvent system containing more than one type of nucleophile, there is often competition between them for the capture of the photo-generated radical cation. The outcome of this competition can be influenced by several factors, including the relative nucleophilicity of the species, their concentrations, and the solvent polarity.
In the photoreaction of 1-cyanonaphthalene with indene in an acetonitrile-water mixture, water acts as the nucleophile, leading to hydroxylated products. oup.com Fukuhara et al. investigated the competitive photoaddition of water and methanol to 1,1-diphenylpropene using a cyanonaphthalene-modified cyclodextrin (B1172386) as the sensitizer, demonstrating that both nucleophiles can add, with the product distribution depending on the specific conditions. oaepublish.com
Research on the photoaddition of methanol to 1-phenylcycloalkenes, sensitized by cyanoaromatics including 1-cyanonaphthalene, in methanol/acetonitrile and methanol/benzene mixtures showed that the ratio of cis and trans addition products is highly dependent on solvent polarity. oup.com In acetonitrile, the ratio was primarily determined by the stability of the anionic intermediates formed after the initial radical steps, whereas in the less polar benzene, the reaction course shifted. oup.com This illustrates how the solvent system not only provides the competing nucleophiles but also modulates the stability of intermediates, thereby directing the reaction outcome.
| Substrate | Sensitizer | Nucleophiles | Solvent System | Key Finding | Reference |
|---|---|---|---|---|---|
| Indene | 1-Cyanonaphthalene | Water | Acetonitrile / Water | Formation of 2-indanol demonstrates nucleophilic capture by water. | oup.com |
| 1-Phenylcycloalkenes | 1-Cyanonaphthalene | Methanol | Methanol / Acetonitrile vs. Methanol / Benzene | The cis/trans ratio of methanol adducts depends significantly on the bulk solvent polarity. | oup.com |
| 1,1-Diphenylpropene | Cyanonaphthalene-modified β-cyclodextrin | Water, Methanol | Not specified | Competitive addition of both water and methanol was observed. | oaepublish.com |
Pathways Involving Hydrogen Abstraction
The reactivity of naphthalene derivatives can be significantly influenced by photoexcitation, which can lead to hydrogen abstraction reactions. In processes involving 1-cyanonaphthalene (1-CNN), the reduced singlet energy of 1-CNN, compared to other aromatic systems, makes electron transfer less favorable while increasing the reducing capability of its radical anion. researchgate.net This property can influence subsequent reaction pathways.
In photochemical reactions involving methanol, the formation of methanol adducts can be initiated by the nucleophilic capture of radical cations. Mechanistic studies, including isotopic labeling, suggest a competition between hydrogen abstraction and reduction/protonation pathways. researchgate.net For instance, in related systems, methoxy-containing radical intermediates have been shown to undergo hydrogen abstraction. researchgate.net While direct studies on this compound are not extensively detailed in the available literature, the principles from studies on 1-cyanonaphthalene and related compounds suggest that the hydroxymethyl group could potentially be a site for hydrogen abstraction, or it could influence the electronic properties of the naphthalene ring, thereby affecting hydrogen abstraction at other positions. The reaction between cyano radicals and other molecules can proceed via a direct H-abstraction mechanism, which is characterized by an entrance barrier. acs.org
Thermal and Catalytic Transformations
The dual functionality of this compound, possessing both a hydroxymethyl and a cyano group, allows for a diverse range of thermal and catalytic transformations. These reactions can selectively target one functional group while leaving the other intact, or involve both in sequential or concerted processes.
Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group (–CH₂OH) on the naphthalene ring is a primary alcohol and can undergo nucleophilic substitution reactions, typically after conversion into a better leaving group. A common method for this transformation is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into a chloromethyl group (–CH₂Cl). libretexts.org This reaction generally proceeds via an Sₙ2 mechanism, leading to inversion of configuration if the carbon is chiral. libretexts.org
The resulting 1-cyano-3-(chloromethyl)naphthalene is a versatile intermediate. The chloro substituent serves as an excellent leaving group, readily displaced by a wide range of nucleophiles. For example, reaction with sodium or potassium cyanide in an ethanol (B145695) solvent can introduce a second cyano group, yielding a dinitrile. libretexts.org This type of reaction, known as nucleophilic substitution, is fundamental in building more complex molecular architectures from the this compound scaffold. libretexts.org
Table 1: Representative Nucleophilic Substitution Reactions
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Thionyl Chloride (SOCl₂) | 1-Cyano-3-(chloromethyl)naphthalene | Chlorination |
| 1-Cyano-3-(chloromethyl)naphthalene | Potassium Cyanide (KCN) | 1,3-Dicyanomethylnaphthalene derivative | Cyanation (Sₙ2) |
| 1-Cyano-3-(chloromethyl)naphthalene | Sodium Methoxide (NaOCH₃) | 1-Cyano-3-(methoxymethyl)naphthalene | Williamson Ether Synthesis |
| 1-Cyano-3-(chloromethyl)naphthalene | Ammonia (NH₃) | (1-Cyanonaphthalen-3-yl)methanamine | Amination |
This table presents plausible reactions based on the general reactivity of benzylic halides. Specific experimental conditions may vary.
Derivatization Reactions at the Hydroxyl Moiety
The hydroxyl group of this compound is a prime site for derivatization, allowing for the modification of the compound's physical and chemical properties. Common derivatization reactions include esterification and etherification.
Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. For instance, reaction with acetic anhydride (B1165640) in the presence of a suitable catalyst would yield (1-cyanonaphthalen-3-yl)methyl acetate (B1210297). These reactions are often catalyzed by acids or bases. The development of new reagents and catalysts is aimed at achieving high chemo- and site-selectivity, which is particularly challenging in molecules with multiple hydroxyl groups. nih.gov
Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This would produce compounds of the general structure 1-cyano-3-(alkoxymethyl)naphthalene.
These derivatization strategies are crucial for creating libraries of related compounds for various research applications and for installing protecting groups during multi-step syntheses.
Reactions of the Cyano Group, including Hydrolysis and Reduction
The cyano (–C≡N) group is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid (–COOH) or an amide (–CONH₂) under acidic or basic conditions. For example, refluxing a cyanonaphthalene derivative can lead to the formation of the corresponding naphthalenecarboxylic acid. vulcanchem.com This transformation is significant for synthesizing carboxylic acid derivatives from nitrile precursors.
Reduction: The reduction of nitriles is a key method for the synthesis of primary amines. researchgate.net This can be achieved using various reducing agents and catalytic systems.
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as ammonium (B1175870) formate (B1220265) or hydrogen gas allows for the selective reduction of nitriles to primary amines. researchgate.netrsc.org
Hydrosilylation: Transition metal complexes, including those based on iron or gold, can catalyze the hydrosilylation of nitriles using silanes like polymethylhydrosiloxane (B1170920) (PMHS) or diethylsilane. rsc.orgacs.org The resulting N-silylamines are then hydrolyzed to yield the primary amine. rsc.org
Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) or borohydrides are also effective for nitrile reduction, although they can sometimes lack chemoselectivity with respect to other functional groups. rsc.org
The choice of method depends on the desired selectivity, as some catalytic systems can reduce a cyano group in the presence of other reducible functionalities like esters. rsc.org
Table 2: Summary of Reduction Methods for Aryl Nitriles
| Method | Catalyst / Reagent | Product | Key Features |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Primary Amine | Mild conditions, high selectivity. rsc.org |
| Catalytic Hydrogenation | Homogeneous Cobalt or Ruthenium complexes | Primary Amine | Good to excellent yields for various nitriles. researchgate.net |
| Hydrosilylation | Au/TiO₂, Diethylsilane | Primary Amine | Occurs at ambient conditions; catalyst is recyclable. rsc.org |
| Hydrosilylation | Fe(III) complex, PMHS | Primary Amine | Effective for aromatic, heteroaromatic, and aliphatic nitriles. acs.org |
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a powerful tool for investigating reaction mechanisms by tracing the path of atoms or functional groups through a transformation. thieme-connect.de The use of isotopes like deuterium (B1214612) (²H or D) can provide critical insights into bond-forming and bond-breaking steps.
In the context of naphthalene derivatives, deuterium labeling has been instrumental in several areas:
Photochemical Reactions: In the photochemistry of 1-cyanonaphthalene with methanol, isotopic labeling studies have helped to distinguish between competing hydrogen abstraction and reduction/protonation mechanisms. researchgate.net The use of deuterated solvents, such as deuterated methanol (CH₃OD), allows researchers to track the source of hydrogen atoms in the final products.
Structural Determination: Deuterium labeling can be an aid in the structural determination of reaction products. For example, in the diacylation of naphthalenes, using deuterium-labeled reagents simplifies complex ¹H NMR spectra, facilitating the assignment of the product's structure. rsc.orgrsc.org
Hydrogen Isotope Exchange (HIE): Metal-free HIE methods using photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d₁) have been developed for aromatic compounds. nih.gov Photoexcitation alters the electronic density of the aromatic ring, changing the preferred sites for electrophilic deuteration compared to ground-state reactions. nih.gov This technique allows for selective deuterium incorporation at specific positions, which is valuable for mechanistic studies and for enhancing the metabolic stability of drug molecules. nih.gov
For this compound, isotopic labeling of the hydroxymethyl group (e.g., -CD₂OH or -CH₂OD) could elucidate its role in intramolecular or intermolecular hydrogen transfer processes. Similarly, labeling the naphthalene ring at specific positions would clarify reaction regioselectivity and potential rearrangement pathways. The synthesis of isotopically labeled naphthalene derivatives, while often complex, provides invaluable data for understanding reaction intermediates and transition states. acs.org
Lack of Scientific Data on this compound
Extensive searches for scientific literature concerning the chemical compound “this compound” have yielded no specific computational or theoretical studies. The current body of scientific research available through scholarly databases and academic journals does not appear to contain papers focused on the quantum chemical calculations, spectroscopic property predictions, or theoretical analyses of this particular molecule.
While research on related compounds, such as 1-cyanonaphthalene and its complexes with other molecules, is available, there is no specific information regarding the geometry, energetics, or spectroscopic properties of this compound. Therefore, it is not possible to provide an article based on the requested outline for this specific compound.
It is recommended to verify the chemical name and CAS number of the compound of interest. If the intended compound was different, please provide the corrected information. If the interest lies in the computational and theoretical studies of a similar, more researched molecule like 1-cyanonaphthalene , a detailed article can be generated based on the available scientific data.
Computational Chemistry and Theoretical Studies of 1 Cyanonaphthalene 3 Methanol
Reaction Mechanism Modeling and Kinetic Simulations
Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms and kinetics of molecules like 1-cyanonaphthalene-3-methanol. Through theoretical modeling, researchers can map out reaction pathways, calculate energy barriers, and simulate the dynamic behavior of molecules, offering insights that are often difficult to obtain through experimental methods alone.
Potential Energy Surface Mapping for Photochemical and Thermal Reactions
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable intermediates, transition states, and the minimum energy paths for chemical reactions.
Photochemical Reactions: Photochemical reactions of cyanonaphthalenes often proceed through excited states and can involve the formation of exciplexes or radical ions. acs.org For instance, the UV irradiation of naphthalene (B1677914) in the presence of a cyanide ion and an electron acceptor leads to the formation of 1- and 2-cyanonaphthalene. acs.org Computational studies of such reactions involve calculating the PES for processes like hydrogen atom abstraction from intermediates. acs.org For the 1-cyano-1-H-naphthyl radical, a key intermediate in naphthalene photocyanation, calculations have identified the saddle point for hydrogen abstraction by an oxygen radical anion, providing specific bond lengths for the transition state geometry. acs.org
In intramolecular photocycloaddition reactions involving 1-cyanonaphthalene derivatives, the formation of singlet exciplexes is a crucial step. acs.org The relative orientations of the interacting moieties in these exciplexes, governed by the PES, determine the regiochemistry of the subsequent C-C bond formation and the resulting biradical intermediates. acs.org While most photochemical reactions are non-adiabatic, where the excited reactant returns to the ground state before forming the product, some naphthalene-related cycloadducts exhibit adiabatic ring opening, where the product is formed in an excited state. researchgate.net The degree of adiabaticity can vary significantly, from 0% for 1-cyanonaphthalene-furan adducts to 63% for naphthalene-benzene adducts. researchgate.net
Thermal Reactions: Theoretical modeling is also applied to understand the high-temperature behavior of naphthalene derivatives. Reactive molecular dynamics simulations using force fields like ReaxFF can establish the kinetics and thermodynamics of thermal decomposition. scienomics.com Studies on methylnaphthalene derivatives, for example, show that the initial activation reaction is directly influenced by the position of the substituent. scienomics.com The subsequent reactions can lead to the formation of smaller organic molecules or larger char structures. scienomics.com A detailed kinetic model for the thermal decomposition of naphthyl radicals has been developed, aligning well with experimental observations for the production of key products like naphthalene and phenylacetylene. researchgate.net The mechanistic analysis of naphthyl radical decomposition reveals prominent pathways including isomerization and scission reactions. researchgate.net
A hypothetical reaction coordinate for a reaction involving a 1-cyanonaphthalene derivative might look like the following, based on common reaction profiles:
Table 1: Illustrative Potential Energy Surface Features for a Hypothetical Reaction of a Cyanonaphthalene Derivative
| Feature | Description | Hypothetical Energy (kcal/mol) |
|---|---|---|
| Reactant (R) | Ground state of this compound | 0 |
| Excited State (R*) | Molecule after photoexcitation | +80-90 (Typical for S1 of naphthalenes) |
| Exciplex/Intermediate (I) | Transient complex with another molecule or intramolecular rearrangement | +75-85 |
| Transition State (TS) | Energy maximum along the reaction coordinate | +95-105 |
| Product (P) | Final product of the reaction | Variable |
Note: The energy values are illustrative and would require specific quantum chemical calculations for this compound.
Energetics of Electron Transfer Processes and Redox Potential Correlations
Electron transfer (ET) is a fundamental process in many chemical and biological reactions, and its energetics can be effectively studied using computational methods. For aromatic compounds like naphthalene derivatives, redox potentials are key parameters that quantify the ease of oxidation or reduction.
Computational methods, particularly Density Functional Theory (DFT), are used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These energies can be correlated with experimentally measured redox potentials. researchgate.net For a series of 26 naphthalene derivatives, a correlation was established between their oxidation peak potentials and the calculated HOMO energies. researchgate.net Similarly, for naphthalene diimide derivatives, which are known to exhibit electron transport, DFT calculations predict low-lying LUMO levels, consistent with their electron-deficient character. researchgate.net
The substitution pattern on the naphthalene core significantly influences the redox properties. Studies on core-substituted naphthalene diimides show that an increase in the number of electron-donating groups leads to a systematic shift of reduction potentials to more negative values. worktribe.comnih.gov Conversely, electron-withdrawing groups, such as the cyano group in this compound, are expected to make reduction easier (less negative potential) and oxidation harder. The Rehm-Weller equation is often used to estimate the Gibbs free energy change (ΔG) for photoinduced electron transfer (PET), incorporating the oxidation potential of the donor, the reduction potential of the acceptor, and the excited state energy. acs.org
Table 2: Experimental Redox Potentials for Selected Naphthalene Derivatives
| Compound | Process | E1/2 (V vs. Fc/Fc+) | Solvent/Electrolyte |
|---|---|---|---|
| Core-unsubstituted Naphthalene Diimide | 1st Reduction | -1.10 | CH2Cl2 / [NBu4][BF4] |
| 2nd Reduction | -1.51 | CH2Cl2 / [NBu4][BF4] | |
| Phenothiazine-substituted NDI (Dyad 1) nih.gov | 1st Reduction | -1.06 | CH2Cl2 / [NBu4][BF4] |
| 2nd Reduction | -1.48 | CH2Cl2 / [NBu4][BF4] | |
| Oxidation | +0.33 | CH2Cl2 / [NBu4][BF4] | |
| Phenoxazine-substituted NDI (Dyad 2) nih.gov | 1st Reduction | -1.04 | CH2Cl2 / [NBu4][BF4] |
| 2nd Reduction | -1.48 | CH2Cl2 / [NBu4][BF4] | |
| Oxidation | +0.36 | CH2Cl2 / [NBu4][BF4] |
Note: NDI = Naphthalenetetracarboxylic diimide. These data illustrate how substituents modulate the redox properties of the naphthalene core.
Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Exciplexes)
Computational modeling is indispensable for understanding the non-covalent interactions that govern molecular recognition, complex formation, and reaction stereochemistry. For this compound, both the cyano and methanol (B129727) groups are capable of significant intermolecular interactions.
Hydrogen Bonding: The hydroxyl group of the methanol substituent can act as a hydrogen bond donor, while the nitrogen of the cyano group and the oxygen of the hydroxyl group can act as acceptors. Theoretical studies on clusters of 1-cyanonaphthalene with water, performed at the MP2/cc-pVDZ level of theory, have identified the structures of low-energy conformers. researchgate.net These calculations, combined with spectroscopic data, confirm the presence of specific hydrogen bonding interactions. researchgate.net Similarly, DFT calculations are used to interpret the infrared spectra of alcohol-based mixtures, revealing the presence and nature of intense H-bond networks. unibo.it In the context of photoreactions, intermolecular hydrogen bonding can control stereoselectivity. For the photocycloaddition of vinyl ethers to 1-cyanonaphthalene derivatives bearing a hydroxymethyl group, hydrogen bonding interactions in the ground and excited states are credited with producing high endo-selectivity. rsc.orgrsc.org At lower temperatures, these hydrogen bonds become stronger, enhancing the selectivity. rsc.org
Exciplexes: Exciplexes (excited-state complexes) are transient species formed between an excited molecule and a ground-state molecule, often involving charge-transfer character. vu.nl Cyanonaphthalenes are well-known to form exciplexes with various electron donors. researchgate.netaip.org Theoretical calculations help to elucidate the geometry and electronic structure of these complexes. For the mixed dimer of naphthalene and 2-cyanonaphthalene, ab initio quantum chemical calculations have been used to compute the structure of the ground-state van der Waals complex. researchgate.net The stability of the resulting exciplex is attributed to charge-transfer interactions and orbital overlap. researchgate.net In systems with a strong cyanonaphthalene acceptor, a process termed "harpooning" can occur, where an extended charge-transfer state converts to a folded, tight polar exciplex. vu.nl The kinetics of exciplex formation can be modeled to account for mode-specific behavior, where the reaction proceeds favorably along certain intermolecular vibrational modes. aip.org
Table 3: Computed Properties of Intermolecular Complexes Involving Cyanonaphthalenes
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 1-Cyanonaphthalene-(H2O)2 | MP2/cc-pVDZ | Identified low-energy conformers consistent with experimental spectra. | researchgate.net |
| 1-Cyano-4-(hydroxymethyl)naphthalene + Ethyl vinyl ether | N/A (Inferred from experimental) | Hydrogen bonding in the excited state leads to a precursor for the endo-product. | rsc.org |
| Naphthalene + 2-Cyanonaphthalene Dimer | Ab initio quantum chemical calculations | Computed ground state structure; exciplex stability from charge transfer and orbital overlap. | researchgate.net |
| 1-Cyanonaphthalene/Triethylamine Complex | Kinetic Model | Exciplex formation is mode-specific and more favorable at higher vibrational energies. | aip.org |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for describing electronic structure and reaction pathways, molecular dynamics (MD) simulations are the preferred tool for studying the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
MD simulations have been used to study the location, orientation, and dynamics of naphthalene derivatives within larger systems, such as lipid membranes. nih.govrsc.orgrsc.org By combining experimental NMR data with MD simulations, researchers can refine the understanding of how small molecules like 1-naphthol (B170400) (an analogue for the hydroxyl-containing part of our target molecule) are positioned and oriented within a membrane. nih.gov These studies show that such molecules are distributed over a wide domain, from the hydrophobic core to the hydrophilic headgroup region. nih.govrsc.org The simulations can reveal specific orientational preferences; for example, 1-naphthol shows a slight preference for pointing its OH group toward the hydrophilic domain. rsc.orgrsc.org
Furthermore, MD simulations can be used to predict macroscopic properties like solubility. By performing simulations at different concentrations, the free energy can be calculated, and the solubility can be identified. This method has been successfully applied to reproduce experimental solubility trends for naphthalene in various solvents. acs.org For this compound, MD simulations could predict its dynamic behavior in different solvent environments, its partitioning into biological membranes, and the conformational dynamics of the hydroxymethyl group relative to the naphthalene ring. More advanced reactive MD simulations can also model thermal decomposition processes, showing how activated molecules react to form larger or smaller species over time. scienomics.com Recent MD simulations have also been used to understand the conformational interconversions of naphthalene-based inhibitors in solution, showing that different rotational states can be occupied and interconvert. chemrxiv.org
Emerging Applications and Advanced Materials Science Contexts of 1 Cyanonaphthalene 3 Methanol
Development as a Photosensitizer and Photocatalyst Precursor in Synthetic Organic Chemistry
The cyanonaphthalene core is a well-known chromophore capable of absorbing ultraviolet light and participating in photoinduced electron transfer (PET) processes. This characteristic makes cyanonaphthalenes, including by extension 1-Cyanonaphthalene-3-methanol, promising candidates for development as photosensitizers. A photosensitizer is a molecule that, after absorbing light, can transfer the absorbed energy or an electron to another molecule, thereby initiating a chemical reaction without being consumed itself.
While specific studies on this compound as a photosensitizer are nascent, the broader family of cyanonaphthalenes has demonstrated significant utility. For instance, 1-cyanonaphthalene has been employed to sensitize a variety of organic reactions. These include the ring cleavage of 2,2-diaryloxetanes and the photocycloaddition of indene (B144670). capes.gov.broup.com The mechanism often involves the formation of an excited state of the cyanonaphthalene, which can then act as a potent electron acceptor or donor, generating radical ions from substrate molecules and triggering subsequent transformations. acs.orgcdnsciencepub.com
Research has also explored the use of more complex cyanonaphthalene derivatives. In one notable example, a β-cyclodextrin modified with a 5-cyanonaphthalene-1-carboxylic acid moiety was used to sensitize the anti-Markovnikov photoaddition of methanol (B129727) to 1,1-diphenylpropene. rsc.org This supramolecular approach highlights how the cyanonaphthalene unit can be incorporated into larger systems to control both reactivity and selectivity. rsc.org The presence of the methanol group in this compound offers a convenient handle for covalently linking it to other molecules, such as polymers or catalytic supports, to create novel photocatalyst systems.
The general reaction pattern for cyanonaphthalene-sensitized reactions can be summarized as follows:
The cyanonaphthalene sensitizer (B1316253) (Sens) absorbs a photon (hν) to reach an electronically excited state (Sens*).
The excited sensitizer engages in an electron transfer with a substrate molecule (Sub), forming a radical ion pair.
The substrate radical ion undergoes chemical transformation to form the product.
The sensitizer is regenerated, completing the catalytic cycle.
This capacity for photoinduced electron transfer makes this compound and its analogues valuable tools for chemists seeking to perform reactions under mild, light-driven conditions, an area of growing importance in green chemistry.
Exploration in Advanced Materials for Optoelectronic Devices (based on analogous cyanoaromatics)
The electronic properties of cyano-substituted aromatic compounds make them highly attractive for applications in materials science, particularly in the field of optoelectronics. The electron-withdrawing nature of the cyano group significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the aromatic system. This tunability is crucial for designing materials for devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net
Analogous cyanoaromatic compounds have been extensively investigated as key components in these devices:
Organic Light-Emitting Diodes (OLEDs): Cyano-substituted aromatics are used as electron-transport materials and emitters. For example, cyanonaphthalene diimides have been developed as semiconductors for air-stable, n-channel field-effect transistors that are also flexible and optically transparent. acs.org The introduction of cyano groups can enhance the electron mobility of materials. acs.org Furthermore, certain N-annelated perylenes and cyanonaphthalene derivatives have been shown to be effective green emitters in OLEDs. researchgate.net The ability to form stable thin films and facilitate efficient charge transport makes these compounds suitable for multilayer device architectures. researchgate.net
Organic Field-Effect Transistors (OFETs): The performance of OFETs relies on efficient charge injection and transport. Cyanoaromatics can be used in interfacial layers between the metal electrodes and the organic semiconductor to improve device performance by reducing the charge injection barrier. researchgate.net Naphthalene (B1677914) diimides (NDIs), a class of compounds related to cyanonaphthalenes, are particularly promising as electron acceptors in OFETs due to their high thermal and photochemical stability and excellent electronic properties. klu.edu.tr
Exciplex-Based Devices: Cyanonaphthalenes are classic electron acceptors in the formation of exciplexes—excited-state complexes formed between an electron donor and an electron acceptor. nih.gov The emission from these exciplexes can be tuned by changing the donor-acceptor pair, a property that is being exploited in the development of advanced white OLEDs (WOLEDs). nih.gov
The dual functionality of this compound, with its electron-accepting cyanonaphthalene core and a reactive hydroxymethyl group, provides a pathway to incorporate this chromophore into polymers or other large molecular structures, opening avenues for creating new materials with tailored optoelectronic properties.
Table 1: Applications of Analogous Cyanoaromatics in Optoelectronic Devices
| Device Type | Role of Cyanoaromatic | Example Compound Class | Key Property |
|---|---|---|---|
| OLED | Emitter, Electron Transport | Cyanonaphthalene Diimides, N-Annelated Perylenes | High Electron Mobility, Tunable Emission |
| OFET | n-Channel Semiconductor, Interfacial Layer | Naphthalene Diimides, Cyanoaromatics | Air Stability, Improved Charge Injection |
| OPV | Electron Acceptor | Naphthalene Diimides | High Electron Affinity |
| WOLED | Exciplex Emitter Component | Cyanonaphthalenes | Tunable Emission Wavelength |
Astrochemistry and Interstellar Medium Relevance (Contextualized by detected cyanonaphthalenes)
The discovery of complex organic molecules in the interstellar medium (ISM) has profound implications for our understanding of the chemical origins of life. In 2021, a landmark achievement in astrochemistry was the first definitive detection of specific polycyclic aromatic hydrocarbons (PAHs) in space: 1-cyanonaphthalene and 2-cyanonaphthalene. nih.govnih.gov These molecules were identified in the Taurus Molecular Cloud (TMC-1), a cold, dark cloud considered a stellar nursery. nih.govaanda.org This discovery makes the study of related molecules like this compound relevant to astrochemistry, as functionalized PAHs are key players in the complex chemical evolution of the cosmos. aanda.org
The abundances of 1- and 2-cyanonaphthalene detected in TMC-1 were significantly higher than predicted by existing astrochemical models, suggesting efficient formation pathways are at play. nih.govaanda.org Current hypotheses for the formation of cyanonaphthalenes in the cold ISM (around 10 K) focus on gas-phase reactions involving smaller precursors.
A primary proposed pathway involves the reaction of the CN radical with naphthalene (C₁₀H₈). aip.org This is supported by the understanding that reactions of small molecules with ions and radicals are dominant formation routes in dark clouds. aip.org The formation of the naphthalene precursor itself is a critical step. A barrierless, low-temperature reaction between the phenyl radical (C₆H₅) and vinylacetylene (CH₂=CH-C≡CH) has been shown experimentally and theoretically to produce naphthalene, challenging the older notion that PAH formation requires high-temperature environments. pnas.orgresearchgate.net
Therefore, a plausible sequence for the formation of a molecule like this compound in the ISM could be:
Precursor Formation: Formation of key precursors like phenyl radicals and vinylacetylene.
Naphthalene Synthesis: Reaction of phenyl radical with vinylacetylene to form naphthalene. pnas.org
Cyanation: Reaction of naphthalene with the cyano radical (CN) to form cyanonaphthalene. aip.org
Functionalization: Subsequent reactions, possibly involving radicals like OH on icy grain mantles, could lead to the addition of a hydroxymethyl group, although this specific pathway is more speculative. The high sublimation temperatures (250-265 K) of cyanonaphthalenes suggest they can exist on ISM dust over a wide temperature range, potentially influencing chemical complexity. ias.ac.in
The remarkable stability of the 1-cyanonaphthalene cation (1-CNN⁺) against photodissociation, attributed to a rapid cooling mechanism called recurrent fluorescence, helps explain why small PAHs can survive the harsh UV radiation in the ISM and accumulate to high abundances. nih.govaanda.org
The detection of molecules in space relies on matching astronomical observations with laboratory-generated spectroscopic data. The initial identification of 1- and 2-cyanonaphthalene was achieved through rotational spectroscopy, which measures the transitions between rotational energy levels of a molecule and provides a unique "fingerprint" in the radio-frequency domain. nih.govaanda.orgoup.com
To search for these and related molecules in other regions of space and across different wavelengths, extensive laboratory work is crucial. Recent studies have focused on the spectroscopy of the 1-cyanonaphthalene cation (1-CNN⁺), which is expected to be abundant in diffuse regions of the ISM exposed to UV radiation.
Table 2: Key Spectroscopic Data for 1-Cyanonaphthalene Cation (1-CNN⁺) for Astronomical Searches
| Spectral Region | Transition | Observed Wavelength / Wavenumber | Significance for Detection | Reference(s) |
|---|---|---|---|---|
| Mid-Infrared | CN Stretch | 4.516 µm (2214.7 cm⁻¹) | Could contribute to IR features observed by JWST; helps distinguish from deuterated PAHs. | rsc.org |
| Mid-Infrared | CH Stretch | ~3.21 µm (3114.6 cm⁻¹) | Falls within the prominent 3.3 µm aromatic infrared band (AIB) feature. | rsc.org |
| Visible | D₂ ← D₀ Electronic Transition | 7343 Å (734.3 nm) | A potential target for searches for Diffuse Interstellar Bands (DIBs), though located in a region with telluric water interference, suggesting space-based observation is needed. | aanda.orgresearchgate.net |
This laboratory data is vital for guiding future observational campaigns with instruments like the James Webb Space Telescope (JWST), which can probe the infrared signatures of these molecules. astrobiology.comrsc.org For instance, the strong CN stretching vibration of 1-CNN⁺ at 4.516 µm is a key target for JWST. rsc.org The prediction and laboratory measurement of these spectral features for functionalized naphthalenes will be essential for determining their abundance and distribution in the cosmos.
Plausible Formation Pathways in Interstellar Environments
Utility as a Building Block for Complex Polycyclic Aromatic Hydrocarbons and Derivatives
In synthetic organic chemistry, this compound is a valuable building block for constructing larger, more complex molecular architectures. Its utility stems from the presence of two distinct and reactive functional groups: the cyano group and the hydroxymethyl group, attached to a rigid PAH scaffold.
The hydroxymethyl group (-CH₂OH) is a versatile functional handle. It can be easily oxidized to an aldehyde or a carboxylic acid, or converted into a halide (e.g., -CH₂Br). These transformations open up a vast array of subsequent reactions:
Wittig-type reactions on the aldehyde to form new carbon-carbon double bonds.
Esterification or amidation reactions on the carboxylic acid to link the naphthalene core to other molecules.
Nucleophilic substitution reactions on the corresponding halide to introduce a wide range of functionalities.
Cross-coupling reactions (e.g., Suzuki, Sonogashira) to fuse additional aromatic rings.
The cyano group (-C≡N) also offers diverse synthetic possibilities. It can be:
Hydrolyzed to a carboxylic acid or a primary amide.
Reduced to a primary amine (-CH₂NH₂).
Used in cycloaddition reactions to form heterocyclic rings.
This dual reactivity allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains protected, enabling the stepwise and controlled synthesis of complex target molecules. For example, the naphthalene core can be extended through reactions at the methanol site, while the cyano group is carried through and later transformed to introduce nitrogen into the final structure. The synthesis of larger PAHs often relies on the annulation (ring-forming) of smaller aromatic precursors, and the functional groups of this compound provide ideal anchor points for such strategies, including Friedel-Crafts acylations or Diels-Alder cycloadditions. nih.govnumberanalytics.comresearchgate.net
Future Research Directions for 1 Cyanonaphthalene 3 Methanol
Discovery of Novel and Efficient Synthetic Routes
The synthesis of disubstituted naphthalenes, particularly with a 1,3-substitution pattern, can be challenging due to regioselectivity issues. researchgate.net Current literature on similar compounds, such as 3-Cyano-1-naphthalenecarboxylic acid, highlights routes that avoid problematic steps like the use of stoichiometric mercury salts by building the naphthalene (B1677914) ring system through strategic cycloadditions. researchgate.net A promising future direction for synthesizing 1-Cyanonaphthalene-3-methanol would be to adapt these modern synthetic strategies.
Future research should focus on developing a multi-step synthesis that establishes the 1,3-substitution pattern early. One potential pathway could involve a Diels-Alder reaction to construct the core naphthalene skeleton, followed by sequential, highly selective functional group transformations. researchgate.net For instance, a route could be designed to convert a precursor like methyl 4-bromo-2-naphthoate into the desired product. This would involve the transformation of the ester group into a methanol (B129727) group and the bromo substituent into a cyano group, possibly through modern catalytic methods like palladium-catalyzed carbonylation and cyanation reactions. google.com The development of a scalable, high-yield process that avoids harsh reagents and minimizes the formation of regioisomers is a key objective for enabling broader research and application of this compound. researchgate.net
Integration of Advanced In Situ Spectroscopic Characterization Techniques
A critical area for future research is the detailed characterization of this compound, both in its ground state and during chemical transformations. While spectroscopic data exists for the parent 1-cyanonaphthalene cation, a comprehensive analysis of this compound is needed. rsc.org Future studies should employ a suite of advanced spectroscopic techniques to build a complete structural and electronic picture.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, will be essential for unambiguously assigning the proton and carbon signals, confirming the 1,3-substitution pattern. academie-sciences.fr Furthermore, the application of in situ spectroscopic methods during reactions will be highly valuable. For example, using in situ X-ray absorption spectroscopy or Raman spectroscopy could provide real-time insights into the structural evolution of catalysts and intermediates during the synthesis of the compound or its derivatives. nih.gov This approach would be particularly useful for optimizing reaction conditions and understanding mechanism dynamics on a molecular level. nih.gov
Deeper Elucidation of Photoreactivity and Excited State Dynamics
The photochemistry of cyanonaphthalenes is a rich field, with extensive research on photoinduced electron transfer (PET) reactions. oup.commcmaster.ca 1-Cyanonaphthalene is known to act as a photosensitizer, and its photoreactions with nucleophiles, including methanol, have been studied. mcmaster.caresearchgate.net These reactions often proceed through exciplexes or radical ion pairs, leading to addition or substitution products. oup.commcmaster.ca
The presence of an intramolecular methanol group in this compound presents a unique opportunity to study intramolecular photoreactions. Future research should investigate the excited-state dynamics of this molecule. It is plausible that upon photoexcitation, an intramolecular PET could occur from the methanol group (or the hydroxymethyl moiety) to the cyanonaphthalene core. This could lead to novel cyclization products or other rearrangements not observed in intermolecular systems. Time-resolved fluorescence and transient absorption spectroscopy would be powerful tools to probe the lifetimes and pathways of the excited states, exciplexes, and any radical ion intermediates. researchgate.net Understanding how the solvent polarity influences these intramolecular pathways will be crucial for controlling the photochemical outcomes. researchgate.net
Systematic Development of Structure-Property Relationships for Targeted Material Design
The electronic and optical properties of naphthalene derivatives are highly dependent on the nature and position of their substituents. vulcanchem.com The electron-withdrawing cyano group and the electron-donating potential of the hydroxyl group in this compound create a push-pull system that could give rise to interesting photophysical properties, such as solvatochromic fluorescence.
A systematic study to establish clear structure-property relationships is a vital future direction. This would involve synthesizing a library of derivatives by modifying the core structure of this compound and evaluating the impact on its optical and electronic properties. For instance, introducing additional substituents at various positions on the naphthalene ring could be used to tune the emission wavelength, quantum yield, and excited-state lifetime. This research could lead to the rational design of novel fluorescent probes, sensors, or building blocks for advanced organic electronic materials.
| Derivative Modification | Target Property to Investigate | Potential Application |
| Addition of electron-donating groups (e.g., -OCH₃, -NR₂) | Red-shifting of fluorescence emission, increased quantum yield | Bio-imaging, organic light-emitting diodes (OLEDs) |
| Addition of electron-withdrawing groups (e.g., -NO₂, -CF₃) | Blue-shifting of fluorescence, altered redox potentials | Electron-transport materials, chemical sensors |
| Extension of the π-conjugated system (e.g., adding another aromatic ring) | Shifting absorption and emission to longer wavelengths | Near-infrared (NIR) probes, organic photovoltaics |
| Conversion of the methanol group to an ether or ester | Altered solubility, modified excited-state reactivity | Processable materials, photoswitches |
Promotion of Synergistic Experimental and Computational Research Paradigms
To accelerate progress, future research on this compound should tightly integrate experimental work with theoretical computations. Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights that guide synthetic efforts and help interpret experimental data. nih.govarxiv.org
Computational studies can be used to predict ground- and excited-state geometries, vibrational frequencies, and electronic transition energies, which can be directly compared with spectroscopic measurements (e.g., IR, UV-Vis, fluorescence). rsc.orgarxiv.org Theoretical modeling can also be used to explore potential reaction pathways for both the synthesis and photoreactivity of the molecule, calculating activation barriers and intermediate structures. researchgate.net This synergistic approach can elucidate complex mechanisms, such as the subtle interplay of forces in photochemical reactions or the factors governing regioselectivity in synthesis. diva-portal.org By combining predictive modeling with targeted experiments, researchers can more efficiently navigate the chemical landscape to unlock the full potential of this compound.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
